KRAS G12D Inhibition: Salvianolic Acid F vs. Clinically-Validated Positive Control in Genetically-Defined NSCLC Model
Salvianolic Acid F (SalF) was evaluated against the FDA-approved KRAS G12C inhibitor AMG510 (sotorasib) as a positive control in a genetically-defined KrasG12D mouse model of lung cancer. In this in vivo study, SalF administered at 10 mg/kg and 20 mg/kg intraperitoneally every two days for 40 days demonstrated efficacy comparable to AMG510 at 10 mg/kg in suppressing KRAS-driven lung tumor growth [1]. Additionally, in vitro selectivity was demonstrated by differential IC50 values between KRAS-overexpressing A549 cells (OE-KRAS A549) and control A549 cells: IC50 at 48 h was 29.33 μM for OE-KRAS A549 vs. 35.17 μM for control A549, indicating preferential activity against KRAS-overexpressing cells [1]. This KRAS-targeting property is absent from other salvianolic acids, which have not been shown to bind KRAS or inhibit KRAS-driven tumor growth.
| Evidence Dimension | In vivo antitumor efficacy in KRAS G12D-driven lung cancer model |
|---|---|
| Target Compound Data | SalF 10-20 mg/kg i.p. every 2 days for 40 days |
| Comparator Or Baseline | AMG510 (sotorasib, FDA-approved KRAS G12C inhibitor) 10 mg/kg i.p. |
| Quantified Difference | Comparable tumor suppression efficacy; both compounds significantly reduced lung tumor burden vs. vehicle-treated model group |
| Conditions | KrasG12D genetically-defined mouse lung tumor model; n=8 per group |
Why This Matters
For researchers studying KRAS G12D-driven cancers—a mutation lacking FDA-approved targeted therapies—Salvianolic Acid F is the only salvianolic acid with demonstrated KRAS G12D inhibitory activity in vivo, enabling experiments that other salvianolic acids cannot support.
- [1] Hou X, Zhou C, Liang Z, Qiu H, Zhou Z, Zheng H, et al. Salvianolic acid F suppresses KRAS-dependent lung cancer cell growth through the PI3K/AKT signaling pathway. Phytomedicine. 2023;121:155093. View Source
